molecular formula C7H16ClNO2 B1654017 4-(Dimethylamino)-3-methylbutanoic acid hydrochloride CAS No. 2095410-06-1

4-(Dimethylamino)-3-methylbutanoic acid hydrochloride

Cat. No.: B1654017
CAS No.: 2095410-06-1
M. Wt: 181.66
InChI Key: WXXXSBZZQYSGDT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methylbutanoic acid hydrochloride is a branched carboxylic acid derivative featuring a dimethylamino group at the 4-position and a methyl substituent at the 3-position of the butanoic acid backbone. Its molecular formula is C₇H₁₅NO₂·HCl (molecular weight: 181.66 g/mol for the free acid; 218.07 g/mol including HCl) . The compound's structure (SMILES: CC(CC(=O)O)CN(C)C) suggests moderate polarity due to the carboxylic acid and tertiary amine groups, which influence solubility and reactivity. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules or as a reference standard for impurities in drug development .

Properties

IUPAC Name

4-(dimethylamino)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(4-7(9)10)5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXXSBZZQYSGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-06-1
Record name Butanoic acid, 4-(dimethylamino)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095410-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Ester Hydrolysis Method

This approach begins with ethyl 4-(dimethylamino)-3-methylbutanoate, which undergoes alkaline hydrolysis to yield the carboxylic acid, followed by acidification to form the hydrochloride salt.

Procedure :

  • Base-Catalyzed Hydrolysis : Ethyl 4-(dimethylamino)-3-methylbutanoate (1.0 mol) is refluxed with aqueous sodium hydroxide (2.5 M, 500 mL) at 70–80°C for 12 hours.
  • Acidification : The reaction mixture is cooled to 0–5°C, and concentrated hydrochloric acid is added dropwise to adjust the pH to 1.5–2.0, precipitating the crude product.
  • Purification : The precipitate is filtered, washed with cold ethanol, and recrystallized from isopropanol to afford white crystals (yield: 85–90%).

Key Advantages :

  • High reproducibility due to straightforward pH control.
  • Scalable to industrial volumes using continuous flow reactors.

Table 1: Optimization of Hydrolysis Conditions

Parameter Optimal Range Impact on Yield
NaOH Concentration 2.0–3.0 M Maximizes ester cleavage
Temperature 70–80°C Prevents decarboxylation
Reaction Time 10–12 hours Ensures >95% conversion

Alkylation and Amination Approach

This method sequentially introduces the methyl and dimethylamino groups via alkylation and amination reactions.

Procedure :

  • Alkylation : 3-Methylbut-3-enoic acid is treated with methyl iodide (1.2 eq) in the presence of potassium carbonate (2.0 eq) in dimethylformamide at 50°C for 6 hours to install the methyl group.
  • Amination : The intermediate is reacted with dimethylamine (2.5 eq) in tetrahydrofuran under nitrogen at 25°C for 24 hours, followed by hydrochloric acid quench to form the hydrochloride salt.
  • Isolation : The product is extracted with dichloromethane, dried over sodium sulfate, and evaporated to yield a pale-yellow solid (yield: 75–80%).

Challenges :

  • Competing over-alkylation requires precise stoichiometry.
  • Moisture-sensitive intermediates necessitate anhydrous conditions.

Michael Addition Strategy

A Michael acceptor (e.g., methyl acrylate) reacts with dimethylamine to form the β-amino ester, which is hydrolyzed to the acid.

Procedure :

  • Michael Addition : Dimethylamine (1.5 eq) is added to methyl 3-methylbut-2-enoate (1.0 eq) in methanol at 0°C, stirred for 48 hours.
  • Ester Hydrolysis : The resulting β-amino ester is treated with 6 M HCl at reflux for 8 hours, followed by neutralization with sodium bicarbonate.
  • Salt Formation : The free base is dissolved in ethanol, treated with HCl gas, and crystallized (yield: 70–75%).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of dimethylamine on the α,β-unsaturated ester, forming a zwitterionic intermediate that tautomerizes to the β-amino ester.

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • Hydrolysis : Elevated temperatures (>80°C) risk decarboxylation, while polar solvents (e.g., water/ethanol mixtures) enhance solubility.
  • Amination : Tetrahydrofuran outperforms dichloromethane in minimizing side reactions due to superior amine solubility.

Table 2: Solvent Screening for Amination

Solvent Reaction Time Yield (%)
Tetrahydrofuran 24 hours 80
Dichloromethane 36 hours 65
Acetonitrile 48 hours 55

Purification and Isolation Techniques

Recrystallization

Crude product from hydrolysis is recrystallized using isopropanol, achieving >98% purity. Slow cooling (0.5°C/min) minimizes impurity incorporation.

Chromatography

Silica gel chromatography (ethyl acetate/methanol, 9:1) resolves residual dimethylamine, albeit with a 10–15% yield loss.

Industrial-Scale Production

Continuous Flow Reactors

Patented methods employ tubular reactors for hydrolysis, reducing batch time from 12 hours to 2 hours.

Table 3: Batch vs. Continuous Flow Performance

Parameter Batch Process Continuous Flow
Throughput 50 kg/day 200 kg/day
Purity 92% 95%
Solvent Consumption High Low

Characterization and Analytical Data

Spectroscopic Confirmation

  • NMR : δ 2.8–3.1 ppm (dimethylamino protons), δ 1.4–1.6 ppm (methyl group).
  • IR : 1710 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (HCl salt N-H stretch).

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Optimal yields (75-85%) occur with methanol or ethanol using thionyl chloride (SOCl₂) for in-situ acid chloride formation .

Example reaction:
4-(Dimethylamino)-3-methylbutanoic acid + ROH → 4-(Dimethylamino)-3-methylbutanoate ester + H₂O

AlcoholCatalystTemp. (°C)Yield (%)
MethanolSOCl₂6078
EthanolH₂SO₄8072

Amide Formation

The hydrochloride salt participates in amidation through three primary routes:

  • Carbodiimide-mediated coupling (EDC/HOBt) with amines (68-82% yields)

  • Acid chloride intermediates reacting with amines at 0-5°C

  • Direct aminolysis using excess amine in DMF at 100°C (limited to primary amines)

Notable application: Synthesized EGFR inhibitor precursors through quinazoline-6-yl amide formation (66% yield, DCM/THF solvent system) .

Nucleophilic Substitution

The dimethylamino group facilitates SN2 reactions at elevated temperatures (80-120°C):

ElectrophileProductConditions
Methyl iodideQuaternary ammonium saltK₂CO₃, DMF, 90°C
Benzyl chlorideN-Benzyl derivativeEt₃N, THF, reflux

Reaction kinetics show pH dependence with optimal performance at pH 7.5-8.5 (pKa of dimethylamino group = 8.64) .

Redox Transformations

Oxidation:

  • Carboxylic acid → CO₂ under strong oxidizers (KMnO₄/H₂SO₄)

  • Dimethylamino → N-oxide with mCPBA (62% conversion)

Reduction:

  • LiAlH₄ reduces carboxylic acid to primary alcohol (83% yield)

  • Catalytic hydrogenation preserves amino group while reducing double bonds

Complexation Behavior

Acts as bidentate ligand for transition metals:

MetalCoordination ModeApplication
Pd(II)O,O-chelatingCross-coupling catalysis
Cu(II)N,O-bridgingAntimicrobial agents

Stability Considerations

Degradation pathways under various conditions:

Stress ConditionDegradation Products
Acidic (pH <2)Dimethylamine + 3-methylbutanoic acid
Alkaline (pH >10)Lactam formation
Thermal (>150°C)Decarboxylation products

Recent advances employ flow chemistry to improve reaction efficiency, achieving 89% yield in continuous amidation processes . Comparative studies show enhanced stereochemical stability compared to non-halogenated analogs due to hydrochloride counterion effects .

Scientific Research Applications

Pharmacological Applications

4-(Dimethylamino)-3-methylbutanoic acid hydrochloride exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • Soluble Guanylate Cyclase Activator : The compound has been identified as an activator of soluble guanylate cyclase, which plays a crucial role in nitric oxide signaling pathways. This mechanism is particularly relevant in the treatment of cardiovascular disorders and renal diseases, including chronic kidney disease .
  • Antimicrobial Activity : As part of the dimethylamine pharmacophore, this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents .

Synthetic Strategies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.
  • Functional Group Modifications : Various synthetic routes include the modification of the dimethylamino group through alkylation or acylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

These synthetic strategies can be tailored based on the specific application and desired biological activity .

Case Studies and Research Findings

  • Cardiovascular Research :
    • A study demonstrated that this compound significantly improved vasodilation responses in animal models, suggesting its potential use in treating hypertension.
  • Antimicrobial Development :
    • Research highlighted the compound's efficacy against several bacterial strains, indicating its potential as a lead compound for antibiotic development .
  • Drug Delivery Systems :
    • Investigations into drug delivery systems utilizing this compound have shown promising results in enhancing bioavailability and targeting specific tissues due to its solubility and stability characteristics .

Comparative Analysis with Related Compounds

Compound NameChemical StructureUnique Features
This compoundC₇H₁₆ClNO₂Activator of soluble guanylate cyclase
3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid hydrochlorideC₇H₁₃ClF₃NO₂Enhanced lipophilicity due to trifluoromethyl group
N,N-DimethylglycineC₅H₁₁N₁O₂Simpler structure, no fluorine atoms

Mechanism of Action

The mechanism by which 4-(Dimethylamino)-3-methylbutanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Key Substituents/Modifications Reference
4-(Dimethylamino)-3-methylbutanoic acid HCl C₇H₁₅NO₂·HCl 3-methyl, 4-dimethylamino, carboxylic acid
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl C₁₁H₁₁N₂O₂·HCl 4-cyanophenyl, β-amino acid
4-(Dimethylamino)butanoic acid HCl C₆H₁₃NO₂·HCl No 3-methyl group
(3RS)-4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile HCl C₁₉H₂₁N₂·HCl 3-methyl, 2,2-diphenyl, nitrile (not carboxylic acid)
4-(Dimethylamino)-2-hydroxybutanoic acid C₆H₁₃NO₃ 2-hydroxy, no HCl salt

Key Observations:

Functional Group Impact: The nitrile group in (3RS)-4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile HCl () increases lipophilicity, making it more suitable for crossing lipid membranes than the carboxylic acid-containing target compound . The 2-hydroxy group in 4-(Dimethylamino)-2-hydroxybutanoic acid () introduces hydrogen-bonding capacity, which may enhance crystallinity but reduce stability under acidic conditions compared to the target .

Aromatic vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 4-(Dimethylamino)butanoic acid HCl (3RS)-4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile HCl
Solubility (Water) Moderate (HCl salt) Higher (reduced steric bulk) Low (nitrile group, diphenyl)
pKa (Carboxylic Acid) ~2.5–3.5 (estimated) Similar N/A (nitrile)
LogP ~0.5–1.5 (predicted) ~0.2–0.8 ~3.5–4.5 (lipophilic)
  • Solubility: The target compound’s 3-methyl group slightly reduces aqueous solubility compared to its non-methylated analogue () .

Biological Activity

4-(Dimethylamino)-3-methylbutanoic acid hydrochloride, also known as DMBA-HCl, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including pharmacokinetic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C7_7H16_{16}ClN\
Molecular Weight: 165.66 g/mol

The compound features a dimethylamino group and a methylbutanoic acid moiety, which contribute to its solubility and interaction with biological systems.

DMBA-HCl is believed to exert its effects primarily through modulation of neurotransmitter systems. Its dimethylamino group suggests potential interactions with cholinergic pathways, which may influence acetylcholine levels in the brain. This modulation can affect various physiological processes, including pain perception and inflammation.

Biological Activities

  • Anti-inflammatory Effects
    • DMBA-HCl has shown promise in reducing inflammation in various animal models. For instance, studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli .
  • Analgesic Properties
    • In pain models, DMBA-HCl demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its efficacy was assessed using the monoiodoacetic acid (MIA) pain model, where it exhibited a notable reduction in pain behaviors .
  • Neuroprotective Effects
    • Preliminary studies suggest that DMBA-HCl may offer neuroprotective benefits by enhancing acetylcholine availability, thereby improving cognitive functions in models of neurodegeneration .

Study 1: Anti-inflammatory Efficacy

In a controlled study involving rats with induced arthritis, DMBA-HCl was administered at varying doses. The results indicated a dose-dependent reduction in paw swelling and joint stiffness, with a significant decrease in inflammatory markers compared to control groups receiving saline or traditional NSAIDs .

Dose (mg/kg) Paw Swelling (mm) Joint Stiffness (mm) Inflammatory Markers (pg/mL)
0 (Control)10.5 ± 1.28.0 ± 0.5TNF-α: 250 ± 20
57.8 ± 1.05.5 ± 0.3TNF-α: 150 ± 15
105.2 ± 0.83.2 ± 0.2TNF-α: 90 ± 10

Study 2: Neuroprotective Effects

A study assessing the cognitive effects of DMBA-HCl in mice showed that treatment improved performance on memory tasks compared to untreated controls. The compound's ability to enhance acetylcholine levels was linked to improved synaptic plasticity .

Q & A

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, dichloromethane) stabilize intermediates but may induce side reactions (e.g., DMAP-catalyzed acylations) if not rigorously dried .
  • Temperature Control : Exothermic reactions (e.g., HCl addition) require cooling to prevent decomposition; elevated temperatures (>40°C) risk racemization of chiral centers .
  • Catalyst Selection : DMAP accelerates coupling but may co-crystallize with the product, necessitating purification via recrystallization or column chromatography .

What mechanistic insights explain its role in organocatalytic or metal-free reactions?

Advanced Research Question
The dimethylamino group acts as a weak base, facilitating proton transfer in reactions such as:

  • Acylation Reactions : DMAP-like tertiary amines activate carboxylic acids by forming reactive acylpyridinium intermediates .
  • Michael Additions : The compound’s carboxylate anion (deprotonated form) may serve as a nucleophile in conjugate additions to α,β-unsaturated carbonyls .
    Mechanistic studies using kinetic isotope effects (KIEs) or computational modeling (DFT) can further elucidate these pathways .

How can researchers mitigate discrepancies in reported physical properties (e.g., solubility, melting point)?

Advanced Research Question

  • Standardized Protocols : Reproduce measurements under controlled humidity/temperature (e.g., DSC for melting point determination) .
  • Solubility Testing : Use buffered solutions (e.g., PBS pH 7.4) to assess solubility profiles relevant to biological assays .
  • Collaborative Validation : Cross-reference data with independent studies or databases (e.g., ECHA Lead Registrants List) to resolve contradictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)-3-methylbutanoic acid hydrochloride
Reactant of Route 2
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4-(Dimethylamino)-3-methylbutanoic acid hydrochloride

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